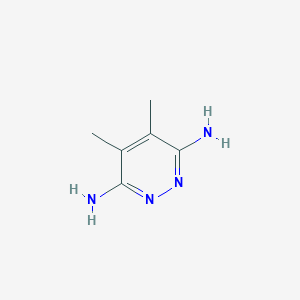

dimethylpyridazine-3,6-diamine

Description

Properties

IUPAC Name |

4,5-dimethylpyridazine-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,7,9)(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXHWVNRWTILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylpyridazine-3,6-diamine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with ammonia or an amine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethylpyridazine-3,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridazines .

Scientific Research Applications

Dimethylpyridazine-3,6-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of dimethylpyridazine-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

- Heterocycle Core : Pyridazines (e.g., dimethylpyridazine-3,6-diamine) exhibit distinct electronic properties compared to pyrimidines (e.g., lumazine derivatives) and triazines due to nitrogen positioning. This affects aromaticity, solubility, and reactivity .

- Substituent Effects : Methyl groups enhance lipophilicity, while chloro or iodo substituents (e.g., in 6-chloro-pyridazines or 3-iodopyridine) increase electrophilicity, enabling nucleophilic substitution reactions .

- Synthesis: Pyridazine and pyrimidine diamines are often synthesized via condensation of aminouracils with cyanoformimidates , whereas triazines (e.g., atrazine) rely on chlorination and alkylation of cyanuric chloride .

Physicochemical Properties

- Melting Points : Lumazine derivatives (e.g., 1-methyllumazine-6,7-diamine) exhibit exceptionally high melting points (>320°C), attributed to strong hydrogen-bonding networks between amine groups . Pyridazine analogs with fewer polar groups (e.g., chloro substituents) likely have lower melting points.

- Solubility : Diamine-rich compounds (e.g., this compound) are expected to show higher aqueous solubility than chloro- or iodo-substituted analogs due to hydrogen-bonding capacity .

Spectroscopic and Analytical Data

- ¹H NMR : Lumazine derivatives (e.g., compound 26) show distinct aromatic proton signals in DMSO-d₆ at δ 8.10–8.50 ppm, while methyl groups resonate near δ 2.30–3.00 ppm . Pyridazine analogs with N,N-dimethyl groups (e.g., 6-chloro-N,N-dimethylpyridazin-3-amine) would exhibit similar methyl peaks but altered aromatic shifts due to electronic effects .

Biological Activity

Dimethylpyridazine-3,6-diamine, also known as N3,N3-dimethylpyridazine-3,6-diamine, is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure:

this compound features a pyridazine ring with two methyl groups attached to the nitrogen atoms at positions 3 and 6. This structural configuration influences its reactivity and biological interactions.

Synthesis Methods:

The synthesis typically involves the methylation of pyridazine-3,6-diamine using agents like methyl iodide in the presence of bases such as potassium carbonate. Industrial production follows similar routes but on a larger scale, employing techniques like recrystallization for purification.

Biological Activities

This compound has been investigated for several biological activities:

-

Antimicrobial Activity:

Research indicates that dimethylpyridazine derivatives exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections . -

Anticancer Properties:

The compound's structure is linked to anticancer activity. Pyridazine derivatives have been identified as having cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest. A review noted that compounds containing the pyridazine moiety are promising candidates in cancer therapy . -

Mechanism of Action:

The biological mechanisms are believed to involve interaction with specific enzymes or receptors within cells, leading to altered biochemical pathways. For instance, the binding affinity to target proteins can modulate their activity, which is critical in therapeutic contexts.

Table 1: Summary of Biological Activities

Recent Research Insights

Recent studies have focused on the safety and efficacy of this compound in clinical settings. For instance:

- Antimicrobial Efficacy: A study published in 2024 evaluated the compound against resistant bacterial strains, demonstrating significant inhibitory effects that warrant further exploration for therapeutic use.

- Cytotoxicity Studies: In vitro studies have shown that this compound can inhibit cancer cell proliferation significantly compared to control groups, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.